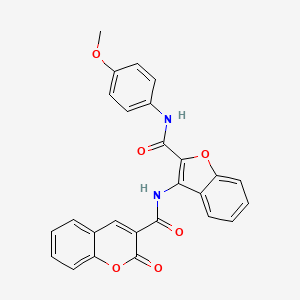

N-(2-((4-methoxyphenyl)carbamoyl)benzofuran-3-yl)-2-oxo-2H-chromene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-((4-methoxyphenyl)carbamoyl)benzofuran-3-yl)-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C26H18N2O6 and its molecular weight is 454.438. The purity is usually 95%.

BenchChem offers high-quality N-(2-((4-methoxyphenyl)carbamoyl)benzofuran-3-yl)-2-oxo-2H-chromene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-((4-methoxyphenyl)carbamoyl)benzofuran-3-yl)-2-oxo-2H-chromene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

- The compound is synthesized through a convenient one-step approach, involving a multicomponent reaction of acetovanillone, 4-methoxyphenylglyoxal, and Meldrum’s acid . The structure of the synthesized product is confirmed using techniques such as 1H and 13C-NMR spectroscopy and high-resolution mass spectrometry.

- Acetovanillone (Apocynin) : The compound is structurally related to vanillin and is found in plant sources. It exhibits a wide spectrum of biological activities:

- Immune System Modulation : Apocynin inhibits NADPH oxidase, impacting the immune system .

- Anti-Arthritic and Anti-Asthmatic Properties : It is used as an anti-arthritic and anti-asthmatic agent .

- Treatment of Bowel Diseases and Atherosclerosis : Apocynin may be employed for treating bowel diseases and atherosclerosis .

- Activity Against Amyotrophic Lateral Sclerosis : Significant activity against amyotrophic lateral sclerosis has been observed .

- Given the compound’s potential, synthetic derivatives are of interest. The multicomponent reaction method used for furylacetic acids could be applied to obtain condensed acetovanillone derivatives .

- While specific studies on this compound are limited, related derivatives have been investigated. For instance, a novel derivative significantly inhibited cell migration in non-small cell lung cancer (NSCLC) cells .

Synthesis and Chemical Properties

Biological Activities and Pharmacological Potential

Derivatives and Synthetic Variants

Anticancer Evaluation

Total Synthesis of Natural Products

Mécanisme D'action

Target of Action

It’s known that most benzofuran compounds have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Therefore, it can be inferred that this compound may interact with a variety of cellular targets involved in these processes.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific studies. Given the biological activities of similar benzofuran compounds, it can be hypothesized that this compound may interact with its targets to modulate their function, leading to its observed biological effects .

Biochemical Pathways

Based on the known activities of similar benzofuran compounds, it can be speculated that this compound may affect pathways related to tumor growth, bacterial proliferation, oxidative stress, and viral replication .

Result of Action

Based on the known biological activities of similar benzofuran compounds, it can be inferred that this compound may have anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .

Propriétés

IUPAC Name |

N-[2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl]-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H18N2O6/c1-32-17-12-10-16(11-13-17)27-25(30)23-22(18-7-3-5-9-21(18)33-23)28-24(29)19-14-15-6-2-4-8-20(15)34-26(19)31/h2-14H,1H3,(H,27,30)(H,28,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJNLSJBDFXVRJO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC5=CC=CC=C5OC4=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H18N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-((4-methoxyphenyl)carbamoyl)benzofuran-3-yl)-2-oxo-2H-chromene-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-(7-tert-butyl-2,4-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetate](/img/structure/B2410692.png)

![N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B2410695.png)

![N-(5-chloro-2-methoxyphenyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2410696.png)

![3,4,5,6-tetrachloro-N-[2-(methylcarbamoyl)phenyl]pyridine-2-carboxamide](/img/structure/B2410697.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-phenoxyacetamide](/img/structure/B2410698.png)

![N'-(2-Cyanophenyl)-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide](/img/structure/B2410703.png)